molecular formula C9H11ClN4O2 B1386653 (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride CAS No. 1212326-23-2

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1386653
CAS No.: 1212326-23-2
M. Wt: 242.66 g/mol
InChI Key: WKLPEOGJNGRKID-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is a compound that features a benzotriazole moiety attached to an amino acid backbone. Benzotriazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially altering its function . .

Biochemical Pathways

Given its target, it may influence pathways involving tyrosine phosphorylation, which plays a key role in signal transduction and other cellular processes

Pharmacokinetics

Based on its chemical structure, it is predicted to have good intestinal absorption and blood-brain barrier penetration . Its bioavailability could be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.

Result of Action

It is hypothesized that by modulating the activity of its target enzyme, the compound could influence various cellular processes, potentially leading to changes in cell function . More research is needed to confirm these effects and understand their implications.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs can also impact the compound’s efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to increase yield and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is unique due to its combination of a benzotriazole ring and an amino acid backbone, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPEOGJNGRKID-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Reactant of Route 5
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Reactant of Route 6
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

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